Triisooctylamine

Description

Properties

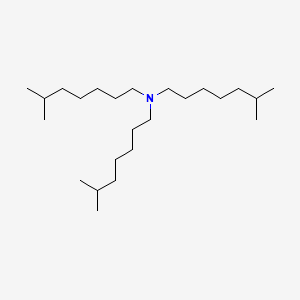

IUPAC Name |

6-methyl-N,N-bis(6-methylheptyl)heptan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-22(2)16-10-7-13-19-25(20-14-8-11-17-23(3)4)21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGBNAGNNUEZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCN(CCCCCC(C)C)CCCCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863017 | |

| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Isooctanamine, N,N-diisooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisooctylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18338 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2757-28-0, 25549-16-0 | |

| Record name | 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6',6''-Trimethyltriheptylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanamine, N,N-diisooctyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025549160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanamine, N,N-diisooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanamine, 6-methyl-N,N-bis(6-methylheptyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(6-methylheptyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triisooctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6',6''-TRIMETHYLTRIHEPTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R555WMX5UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triisooctylamine (CAS No. 25549-16-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisooctylamine (TIOA), identified by the CAS number 25549-16-0, is a tertiary amine with a high molecular weight and branched alkyl chains.[1] This structure imparts specific physicochemical properties that make it a valuable compound in various scientific and industrial applications, particularly in separation sciences and potentially in pharmaceutical development. Its hydrophobic nature, coupled with the basicity of the tertiary amine group, allows for its use as an effective extractant, phase-transfer catalyst, and surfactant.[1] In the pharmaceutical industry, this compound has been noted for its role as a solubilizing agent for drugs and a stabilizing agent for proteins.[2] This guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for their determination, and a discussion of its significant applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various systems and for designing experimental and industrial processes.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₁N | [1][3] |

| Molecular Weight | 353.67 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.816 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4501 | [3] |

| Boiling Point | >204 °C | |

| Vapor Density | >1 (vs air) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following are detailed methodologies for key experiments.

Determination of Density

The density of liquid this compound can be precisely measured using a digital oscillating U-tube densitometer.

Apparatus:

-

Anton Paar DMA series densitometer or equivalent

-

Syringe for sample injection

-

Thermostatic bath for temperature control

-

Deionized water and dry air for calibration

Procedure:

-

Calibration: Calibrate the densitometer at the desired temperature (e.g., 25 °C) using dry air and deionized water as standards.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and impurities.

-

Measurement: Inject the sample into the oscillating U-tube of the densitometer.

-

Equilibration: Allow the sample to thermally equilibrate within the instrument.

-

Reading: Record the density reading provided by the instrument. Perform multiple readings to ensure reproducibility.

Measurement of Refractive Index

The refractive index, a measure of how light propagates through the substance, can be determined using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Calibration standard (e.g., distilled water)

-

Lens paper and ethanol for cleaning

Procedure:

-

Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature (e.g., 20 °C).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to spread into a thin film. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale.

Boiling Point Determination (Thiele Tube Method)

For high-boiling point liquids like this compound, the Thiele tube method provides a convenient way to determine the boiling point.

Apparatus:

-

Thiele tube

-

High-temperature thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Sample Preparation: Fill the small test tube with this compound to a depth of about 2-3 cm. Place the capillary tube (sealed end up) into the test tube.

-

Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube containing the heating oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Determination: When a continuous stream of bubbles is observed, remove the heat. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.

Applications in Research and Development

This compound's unique properties lend it to several key applications in research and drug development.

Solvent Extraction of Metals and Organic Compounds

The primary application of this compound is in solvent extraction, a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. The tertiary amine group can be protonated by acids, forming an ammonium salt that can then act as a liquid ion exchanger to extract anionic species from an aqueous phase into an organic phase. This is widely used in hydrometallurgy for the recovery of metals such as uranium and in analytical chemistry for the separation and preconcentration of various analytes.

Below is a generalized workflow for the solvent extraction of a target analyte from an aqueous solution using this compound.

Caption: Generalized workflow for solvent extraction using this compound.

Role in Pharmaceutical Formulation and Analysis

While not a common active pharmaceutical ingredient (API), tertiary amines play important roles as excipients and reagents in drug development. This compound, with its properties as a solubilizing and stabilizing agent, can be explored for use in non-aqueous formulations or in the solubilization of poorly water-soluble drug candidates.[2]

In analytical chemistry, long-chain tertiary amines like tributylamine are used as ion-pairing reagents in reversed-phase liquid chromatography (RPLC) to enhance the retention and separation of acidic analytes.[4][5] this compound could potentially serve a similar function in specialized analytical methods for drug molecules and their metabolites.

The following diagram illustrates the logical relationship in ion-pairing chromatography where a tertiary amine is used as a reagent.

Caption: Principle of ion-pairing chromatography using a tertiary amine.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It can cause serious eye irritation and may cause respiratory irritation.[2] It is also toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin Protection: Impervious clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials.

Conclusion

This compound (CAS No. 25549-16-0) is a versatile tertiary amine with well-defined physicochemical properties that make it highly effective in solvent extraction processes. Its utility in this area is well-established and provides a robust method for the separation and purification of a wide range of compounds. For drug development professionals, while direct formulation applications are an area for further exploration, its role as a potential ion-pairing agent in analytical separations and its general properties as a solubilizer and stabilizer highlight its relevance in the broader pharmaceutical sciences. Adherence to strict safety protocols is essential when handling this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 25549-16-0 [chemicalbook.com]

- 3. This compound technical grade 25549-16-0 [sigmaaldrich.com]

- 4. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

Triisooctylamine: A Technical Overview of its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of triisooctylamine, along with detailed methodologies for its application in solvent extraction and its synthesis.

Core Properties of this compound

This compound is a tertiary amine with the chemical formula C24H51N.[1][2] It is also commonly represented as (C8H17)3N.[1][3][4] This compound is a colorless to pale yellow liquid and is utilized in various industrial applications, particularly as an extractant in hydrometallurgy.[2]

| Property | Value |

| Molecular Formula | C24H51N[1][2] |

| Molecular Weight | 353.67 g/mol [1][3][4] |

| CAS Number | 25549-16-0[1][3] |

| Appearance | Clear to pale yellow liquid[2] |

| Density | 0.816 g/mL at 25 °C[3][4] |

| Refractive Index | n20/D 1.4501[3] |

Applications in Solvent Extraction

This compound is widely employed as a solvent extraction agent for the separation and purification of various metals and organic compounds. Its applications include the extraction of uranium from ore leaches, the separation of precious metals, and the purification of organic acids.[3]

Experimental Protocols

1. Solvent Extraction of Iron (III) from Aqueous Solutions

This protocol outlines the general procedure for the extraction of Iron (III) using this compound.

-

Preparation of Solutions:

-

Prepare a stock solution of Iron (III) by dissolving a known quantity of Ammonium iron(III) sulfate in deionized water.

-

Prepare the organic phase by dissolving this compound (TIOA) in a suitable organic solvent, such as benzene, to a concentration of 5.0 x 10-2 M.

-

-

Extraction Procedure:

-

Take a 10 mL aliquot of the aqueous Iron (III) solution and add the desired concentration of a mineral acid (e.g., HCl).

-

Transfer the acidified aqueous solution to a separatory funnel.

-

Add 10 mL of the 5.0 x 10-2 M TIOA solution to the separatory funnel.

-

Shake the funnel vigorously for five minutes to ensure thorough mixing of the two phases.

-

Allow the phases to settle and separate.

-

-

Stripping and Analysis:

-

Separate the organic phase containing the extracted Iron (III).

-

Strip the Iron (III) from the organic phase by adding 10 mL of 1 M H2SO4 and shaking.

-

The concentration of Iron (III) in the resulting aqueous phase can be determined spectrophotometrically at 480 nm after forming a colored complex with thiocyanate.[1]

-

2. Extraction of Glutaric Acid from Aqueous Solutions

This protocol describes the reactive extraction of glutaric acid using this compound.

-

Preparation of Solutions:

-

Prepare an aqueous stock solution of glutaric acid with a known initial concentration.

-

Prepare the organic phase by dissolving this compound (TOA) in a suitable diluent (e.g., n-octane, methyl isobutyl ketone) to the desired concentration.

-

-

Extraction Procedure:

-

In a glass flask, mix equal volumes of the aqueous glutaric acid solution and the organic TOA solution.

-

Stir the mixture for 2 hours in a thermostatted water bath at a constant temperature (e.g., 25 °C) to reach equilibrium.

-

-

Analysis:

-

After equilibration, the concentration of glutaric acid remaining in the aqueous phase can be determined by titration or other analytical methods to calculate the distribution coefficient and extraction efficiency.[5]

-

Synthesis of this compound

A described method for synthesizing this compound involves the reductive amination of isooctanol with dioctylamine in the presence of a catalyst.

-

Catalyst Preparation:

-

The catalyst can be prepared by dissolving copper, nickel, zinc, and magnesium nitrates in water or another solvent.

-

A catalyst carrier such as zirconia (ZrO2) is added, and the mixture is stirred to form a paste.

-

The paste is aged, filtered, dried, and then calcined at approximately 450 °C.

-

-

Synthesis Procedure:

-

Dioctylamine and the prepared catalyst are placed in a reactor.

-

The reactor is purged first with nitrogen and then with hydrogen.

-

The catalyst is reduced at a temperature of 180-230 °C.

-

Isooctanol is then added dropwise into the reactor while circulating hydrogen.

-

The reaction is heated, and its progress is monitored by gas chromatography (GC).

-

The reaction is considered complete when the dioctylamine content is less than or equal to 2% by weight.

-

The resulting crude product is then purified by rectification to obtain this compound with a purity of over 98%.[3]

-

Visualized Workflows

The following diagrams illustrate the logical flow of the solvent extraction and synthesis processes.

Caption: General workflow for solvent extraction using this compound.

Caption: Synthesis process for this compound.

References

- 1. Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. CN107556197A - A kind of preparation method of tri-iso-octylamine - Google Patents [patents.google.com]

- 4. www-pub.iaea.org [www-pub.iaea.org]

- 5. pubs.acs.org [pubs.acs.org]

Synonyms for Triisooctylamine like TIOA and Alamine 330

An In-depth Technical Guide to Triisooctylamine (TIOA) and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (TIOA), a tertiary amine with significant applications in various scientific and industrial fields. This document will delve into its chemical and physical properties, common synonyms including Alamine 330, its applications with a focus on experimental protocols, and relevant safety information.

Introduction to this compound

This compound, with the CAS number 25549-16-0, is an organic compound classified as a tertiary amine.[1] It is characterized by three isooctyl chains attached to a central nitrogen atom. This structure imparts significant hydrophobic properties, making it an effective surfactant and phase transfer catalyst.[1] TIOA is a colorless to pale yellow liquid with good thermal stability.[1] It is widely recognized for its utility in solvent extraction processes, particularly in hydrometallurgy for the separation and purification of metals.[1]

Synonyms and Chemical Identifiers

This compound is known by several synonyms and trade names in the chemical industry and research. Understanding these is crucial for identifying this compound in literature and commercial products.

Common synonyms include:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C24H51N | [1][2] |

| Molecular Weight | 353.67 g/mol | [2][4][5] |

| CAS Number | 25549-16-0 | [1][2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.816 g/mL at 25 °C | [2][4] |

| Boiling Point | >204 °C | [2] |

| Melting Point | -34 °C | [6] |

| Refractive Index | n20/D 1.4501 | [2][4] |

| Vapor Density | >1 (vs air) | [2][4] |

| Solubility in Water | <1 g/L | [2] |

| Flash Point | >230 °F | [2][6] |

| Storage Temperature | Store below +30°C | [2][6] |

Applications in Research and Development

This compound's unique properties make it a valuable reagent in several research and industrial applications.

Solvent Extraction in Hydrometallurgy

A primary application of TIOA is in solvent extraction, a technique used to separate and purify metals from aqueous solutions. Its high affinity for certain metal-anion complexes in acidic media allows for selective extraction into an organic phase.

Examples of metal extraction include:

-

Uranium: TIOA is used for the determination of uranium isotopes in environmental samples and for the extraction of uranium from sulfuric acid leaches of ores.[2][7]

-

Platinum Group Metals: It has been employed in the extraction of Palladium (II), Rhodium (III), Iridium (III), Gold (III), and Platinum (IV) from hydrochloric and hydrobromic acid solutions.[2]

-

Other Metals: TIOA has also been utilized in the separation of Cadmium (II) and Chromium (VI).[8][]

Pharmaceutical and Biocatalysis Applications

In the pharmaceutical industry, this compound is used as a solubilizing agent for drugs and as a stabilizing agent for proteins.[2] Furthermore, combinations of this compound with its hydrochloride can function as buffers in organic media for biocatalysis, controlling the pH of an adjacent aqueous phase.[]

Experimental Protocols

This section provides a detailed methodology for a typical solvent extraction experiment using a tertiary amine like this compound (or a similar extractant like Alamine 336, which is often used as a proxy in literature for TIOA). The following protocol is a generalized procedure for the extraction of a metal ion from an acidic aqueous solution.

General Solvent Extraction Protocol for Metal Recovery

Objective: To extract a target metal ion from an acidic aqueous solution into an organic phase containing this compound.

Materials:

-

Aqueous Phase (Feed Solution): A solution containing the target metal salt (e.g., uranyl sulfate) dissolved in a specific concentration of acid (e.g., sulfuric acid).

-

Organic Phase (Solvent): this compound (e.g., 0.05 M) dissolved in a suitable organic diluent (e.g., kerosene).

-

Stripping Solution: An appropriate aqueous solution to recover the metal from the loaded organic phase (e.g., 0.5 M (NH4)2CO3 for uranium).[10]

-

Separatory funnels

-

Mechanical shaker

-

pH meter

-

Analytical instrumentation for metal concentration determination (e.g., ICP-MS, UV-Vis Spectrophotometer).

Methodology:

1. Preparation of Solutions:

- Prepare the aqueous feed solution by dissolving the metal salt in deionized water and adjusting the acidity to the desired level with the chosen acid.

- Prepare the organic solvent by dissolving the required amount of this compound in the organic diluent.

2. Extraction Step:

- Place equal volumes of the aqueous feed solution and the organic solvent into a separatory funnel (e.g., 20 mL of each, for an organic to aqueous phase ratio (O/A) of 1:1).

- Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and allow for the mass transfer of the metal complex. The kinetics of extraction are often rapid.

- Allow the phases to separate. The denser phase (usually aqueous) will settle at the bottom.

- Carefully separate the two phases. The organic phase is now "loaded" with the metal, and the aqueous phase is the "raffinate".

- Analyze the raffinate for the concentration of the metal ion to determine the extraction efficiency.

3. Stripping Step:

- Take the loaded organic phase and mix it with the stripping solution in a new separatory funnel at a specific O/A ratio.

- Shake the funnel for a sufficient time to allow the metal to be transferred back into the aqueous phase.

- Allow the phases to separate and collect the aqueous stripping solution, which now contains the purified and concentrated metal.

- The "barren" organic solvent can potentially be recycled for further extraction cycles.

4. Analysis:

- Determine the metal concentration in the initial feed solution, the raffinate, and the stripping solution.

- Calculate the extraction efficiency (%) and the stripping efficiency (%).

Visualization of the Solvent Extraction Process

The following diagram illustrates the logical workflow of a typical solvent extraction and stripping process using an amine-based extractant like this compound.

Caption: Workflow of a metal solvent extraction and stripping process.

Safety Information

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][11] It may also cause respiratory irritation.[6][11] The compound is toxic to aquatic life with long-lasting effects.[11] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.[11]

Conclusion

This compound, also known by trade names such as Alamine 330, is a versatile tertiary amine with significant utility in chemical research and industry. Its primary application lies in solvent extraction for the separation and purification of metals, but it also finds use in pharmaceutical and biocatalysis contexts. A thorough understanding of its properties, handling requirements, and experimental applications is crucial for its effective and safe use by researchers, scientists, and drug development professionals.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 25549-16-0 [chemicalbook.com]

- 3. 6,6',6''-Trimethyltriheptylamine | C24H51N | CID 75991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound technical grade 25549-16-0 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Trioctylamine - Wikipedia [en.wikipedia.org]

- 7. This compound technical grade 25549-16-0 [sigmaaldrich.com]

- 8. 三异辛胺 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 10. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of Triisooctylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling precautions, and experimental considerations for the use of Triisooctylamine (TIOA) in a laboratory setting. The following sections detail the toxicological properties, personal protective equipment (PPE) recommendations, emergency procedures, and a sample experimental protocol involving this aliphatic amine.

Chemical and Physical Properties

This compound is a tertiary amine with the chemical formula (C₈H₁₇)₃N. It is a colorless to pale yellow liquid with a characteristic amine-like odor. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 25549-16-0 |

| Molecular Weight | 353.67 g/mol |

| Density | 0.816 g/mL at 25 °C |

| Boiling Point | >204 °C |

| Flash Point | >230 °F (>110 °C) |

| Vapor Density | >1 (vs air) |

| Refractive Index | n20/D 1.4501 |

| Solubility | <1 g/L in water |

Toxicological Data

Understanding the toxicological profile of this compound is paramount for its safe handling. The available data from animal studies are summarized below.

| Toxicity Metric | Species | Route of Exposure | Value | Classification |

| LD₅₀ | Rat | Oral | >5000 mg/kg | Low oral toxicity |

| LD₅₀ | Rabbit | Dermal | >2.0 g/kg | Not classified as toxic by dermal contact |

| LC₅₀ | Rat | Inhalation (4 hours) | >5.07 mg/L | Not classified as toxic by inhalation |

| Skin Irritation | Rabbit | Dermal | No skin irritation | Not an irritant |

| Eye Irritation | Rabbit | Ocular | No eye irritation | Not an irritant |

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

The signal word for this compound is Warning .

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant splashing, chemical-resistant coveralls are recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

-

Handle in a well-ventilated area.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH), or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound. In the absence of specific limits, it is crucial to adhere to the principles of good industrial hygiene and minimize exposure to the lowest reasonably achievable level.

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures (Spill Handling):

A systematic approach is crucial when dealing with a this compound spill to ensure the safety of laboratory personnel and to prevent environmental contamination.

A Technical Guide to the Physical Properties of Triisooctylamine: Density and Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two key physical properties of Triisooctylamine (CAS No. 25549-16-0): density and refractive index. These parameters are fundamental for the characterization, quality control, and application of this tertiary amine in various research and industrial settings, including solvent extraction and as a phase transfer catalyst.[1] This document outlines the standard values for these properties, details the experimental methodologies for their determination, and presents a logical workflow for such physical characterization.

Core Physical Properties

This compound is a colorless to pale yellow liquid known for its hydrophobic nature, stemming from its long hydrocarbon chains.[1] Accurate knowledge of its physical properties is crucial for process modeling, formulation development, and ensuring consistency in experimental and manufacturing processes.

The quantitative values for the density and refractive index of this compound are summarized in the table below. These values are typically reported at standard temperatures for consistency and comparability.

| Physical Property | Value | Conditions |

| Density | 0.816 g/mL | at 25 °C[2][3][4] |

| Refractive Index | 1.4501 | n20/D[2][3] |

n20/D denotes the refractive index measured at 20°C using the sodium D-line (wavelength of 589 nm).

Experimental Protocols

The determination of density and refractive index for liquid compounds like this compound is guided by standardized experimental protocols. The following sections detail the methodologies based on widely accepted ASTM International standards, which ensure accuracy and reproducibility of the measurements.

The density of this compound is accurately determined using a digital density meter that operates on the oscillating U-tube principle. This method is standard for a wide range of liquids, including petroleum products and chemicals.[5][6][7]

Objective: To measure the density of a liquid sample at a specified temperature.

Apparatus:

-

Digital Density Meter with an oscillating U-tube.

-

Thermostatically controlled sample cell.

-

Syringes for manual sample injection or an automated sample injection system.

-

Certified reference standards for calibration.

Procedure:

-

Calibration: The instrument is calibrated using at least two reference standards of known density, such as dry air and ultrapure water, at the measurement temperature (25 °C).

-

Sample Preparation: The this compound sample is brought to the measurement temperature to avoid thermal gradients. Ensure the sample is free of air bubbles.

-

Injection: A small volume (typically 1-2 mL) of the this compound sample is injected into the oscillating U-tube.[6] Care must be taken to avoid introducing air bubbles, which can significantly affect the measurement.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube when filled with the sample. This frequency is directly related to the density of the liquid.

-

Data Recording: The density value, typically in g/mL or kg/m ³, is recorded once the reading stabilizes.

-

Cleaning: The sample cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

The refractive index of this compound is measured using a refractometer, such as an Abbe-type instrument. This method is suitable for transparent and light-colored hydrocarbon liquids.[1][2]

Objective: To measure the refractive index of a liquid sample at a specified temperature and wavelength.

Apparatus:

-

High-resolution refractometer (e.g., Abbe refractometer).

-

A monochromatic light source, typically a sodium lamp (D-line, 589 nm).

-

A temperature-controlled prism assembly.

-

Certified refractive index standards for calibration.

Procedure:

-

Calibration: The refractometer is calibrated using a certified reference standard with a known refractive index at the measurement temperature (20 °C).

-

Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.

-

Measurement: The prism is closed, and the sample is allowed to equilibrate to the set temperature. The operator then adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Data Reading: The refractive index is read directly from the instrument's scale.

-

Temperature Correction: If the measurement is performed at a temperature other than the standard 20 °C, a temperature correction may be applied, although modern instruments with precise temperature control often make this unnecessary.

-

Cleaning: The prism surfaces are carefully cleaned with a soft cloth and a suitable solvent after the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical such as this compound, from sample acquisition to data analysis and reporting.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. store.astm.org [store.astm.org]

- 3. scribd.com [scribd.com]

- 4. matestlabs.com [matestlabs.com]

- 5. ASTM D4052 - eralytics [eralytics.com]

- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

A Comprehensive Technical Guide to the Solubility of Triisooctylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of triisooctylamine (TIOA), a tertiary amine widely utilized in various industrial and research applications, including solvent extraction and as a phase transfer catalyst. Understanding its solubility profile in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a distinctly hydrophobic and non-polar character, owing to its long, branched alkyl chains.[1][2] This inherent hydrophobicity governs its solubility behavior, making it readily soluble in non-polar organic solvents while exhibiting very low solubility in water.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₁N | [1] |

| Molecular Weight | 353.67 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Density | ~0.816 g/mL at 25 °C | |

| Water Solubility | <1 g/L | [3] |

Solubility Profile in Organic Solvents

While specific quantitative solubility data for this compound across a wide array of organic solvents is not extensively published in readily available literature, its solubility can be reliably inferred from its chemical structure and established principles of "like dissolves like." As a large, non-polar molecule, this compound is expected to be highly soluble in, and likely miscible with, other non-polar and weakly polar organic solvents. Its solubility is anticipated to decrease as the polarity of the solvent increases.

The following table summarizes the expected solubility of this compound in various common organic solvents.

| Solvent Class | Solvent | Polarity | Expected Solubility |

| Hydrocarbons | Hexane | Non-polar | Miscible |

| Toluene | Non-polar | Miscible | |

| Ethers | Diethyl Ether | Weakly polar | High / Miscible |

| Esters | Ethyl Acetate | Moderately polar | High |

| Ketones | Acetone | Polar aprotic | Moderate |

| Alcohols | Ethanol | Polar protic | Low to Moderate |

| Methanol | Polar protic | Low | |

| Halogenated | Chloroform | Weakly polar | High / Miscible |

Note: "Miscible" implies that the two liquids are soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS) for accurate quantification of the amine.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The excess is to ensure that a saturated solution is formed.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated with this compound.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the undissolved this compound settle.

-

To ensure complete separation of the excess solute, centrifuge the saturated solution at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a volumetric flask and dilute it with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Analyze the standard solutions using GC-NPD or GC-MS to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective application in research and development. While quantitative data remains sparse, the provided information on its properties and a robust experimental protocol will aid scientists in its practical handling and application.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Triisooctylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of triisooctylamine, a tertiary amine of significant interest in various industrial and pharmaceutical applications. Due to the limited direct experimental data on this compound in publicly available literature, this guide synthesizes information from studies on its close structural analog, tri-n-octylamine, and the general principles governing the thermal decomposition of long-chain aliphatic tertiary amines.

Introduction to this compound

This compound, a tertiary amine with the chemical formula C₂₄H₅₁N, is a branched-chain aliphatic amine. It is often found as a primary component in commercial extractants such as Alamine 336, which is a mixture of tri-octyl and tri-decyl amines. Its long alkyl chains confer high lipophilicity, making it valuable in solvent extraction processes and as a phase-transfer catalyst. Understanding its thermal stability is crucial for defining safe operating temperatures, predicting shelf-life, and identifying potential degradation products that could impact product purity and efficacy in sensitive applications like drug development.

Thermal Stability Profile

A study on the thermal dissociation of tri-n-octylamine hydrochloride (TOAHCl) revealed a multi-step degradation process. The dissociation of the hydrochloride salt begins at approximately 120°C, followed by the decomposition of the resulting tri-n-octylamine at higher temperatures[1].

Table 1: Thermal Decomposition Data for Tri-n-octylamine Hydrochloride (as a proxy)

| Parameter | Value | Reference |

| Dissociation Onset Temperature | ~120 °C | [1] |

| Activation Energy (Step 1) | 81.1 ± 2.6 kJ mol⁻¹ | [1] |

| Activation Energy (Step 2) | 96.8 ± 13.4 kJ mol⁻¹ | [1] |

| Enthalpy of Dissociation (DSC) | 70.793 kJ mol⁻¹ | [2] |

| Enthalpy of Dissociation (DFT) | 69.395 kJ mol⁻¹ | [2] |

Note: The data presented is for tri-n-octylamine hydrochloride and should be considered an approximation for the thermal behavior of the this compound carbon skeleton. The free base is expected to exhibit different, likely higher, decomposition temperatures.

Degradation Pathways and Products

The thermal degradation of long-chain tertiary amines can proceed through several pathways, influenced by factors such as temperature, the presence of oxygen, and catalysts.

Key Degradation Pathways:

-

Hofmann Elimination: This is a classic reaction for quaternary ammonium hydroxides, but a similar elimination can occur at high temperatures for tertiary amines with a beta-hydrogen, leading to the formation of an alkene and a secondary amine. For this compound, this would result in the formation of isooctene and diisooctylamine.

-

Oxidative Degradation: In the presence of oxygen, tertiary amines can undergo oxidation to form N-oxides[3][4]. These N-oxides can be further degraded.

-

Dealkylation: At elevated temperatures, the C-N bond can cleave, leading to the formation of a secondary amine and an alkyl radical[4]. The alkyl radical can then participate in a variety of subsequent reactions.

Potential Degradation Products:

Based on these general pathways, the thermal degradation of this compound may yield a complex mixture of products, including:

-

Diisooctylamine

-

Isooctene

-

This compound-N-oxide

-

Various smaller chain amines and hydrocarbons resulting from fragmentation.

The identification and quantification of these products are critical for quality control and safety assessment.

Figure 1: Potential thermal degradation pathways of this compound.

Experimental Protocols

To accurately assess the thermal stability and degradation of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

This protocol provides a general framework for analyzing the thermal stability of a viscous liquid like this compound.

Objective: To determine the onset of decomposition, mass loss as a function of temperature, and thermal transitions (e.g., boiling point).

Instrumentation: A simultaneous TGA/DSC instrument is recommended.

Methodology:

-

Sample Preparation: Place approximately 5-10 mg of this compound into an appropriate sample pan (e.g., aluminum or ceramic)[5].

-

Instrument Setup:

-

Data Analysis:

-

From the TGA curve (mass vs. temperature), determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

From the DSC curve (heat flow vs. temperature), identify endothermic and exothermic events, such as boiling and decomposition.

-

Figure 2: Experimental workflow for TGA/DSC analysis of this compound.

This protocol is designed to identify the volatile and semi-volatile degradation products of this compound.

Objective: To separate and identify the chemical structures of thermal degradation products.

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

Methodology:

-

Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup[7].

-

Pyrolysis:

-

Gas Chromatography (GC):

-

The pyrolysis products are swept into the GC column.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically used.

-

Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 300°C and held for 10 minutes[10].

-

-

Mass Spectrometry (MS):

Figure 3: Experimental workflow for Py-GC-MS analysis of this compound.

Summary and Recommendations

This compound exhibits good thermal stability, characteristic of a long-chain tertiary amine. Based on data from its structural analog, significant thermal degradation is not expected below 120°C, with more substantial decomposition occurring at higher temperatures[1]. The primary degradation pathways are likely to involve Hofmann-type elimination, oxidation, and dealkylation, leading to the formation of secondary amines, alkenes, N-oxides, and smaller fragmented molecules.

For researchers and professionals in drug development, it is recommended to:

-

Conduct specific TGA/DSC and Py-GC-MS studies on the particular grade of this compound being used to establish its precise thermal profile.

-

Use the information on potential degradation products to develop targeted analytical methods for purity testing and stability studies of formulations containing this compound.

-

Consider the potential for degradation when designing high-temperature processes or long-term storage conditions.

This guide provides a foundational understanding of the thermal stability and degradation of this compound, enabling more informed handling, processing, and formulation development.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. allschoolabs.com [allschoolabs.com]

- 6. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. forensicresources.org [forensicresources.org]

A Technical Guide to Commercial Suppliers of Technical Grade Triisooctylamine for Research and Drug Development

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical step in ensuring the reliability and reproducibility of experimental results. Triisooctylamine (TIOA), a tertiary amine with the CAS number 25549-16-0, finds applications in various scientific domains, notably in solvent extraction processes for metal separation and purification, and as a component in ion-exchange resins. This technical guide provides an in-depth overview of commercial suppliers offering technical grade this compound, presenting key data in a structured format to facilitate informed purchasing decisions.

Comparison of Technical Grade this compound from Commercial Suppliers

The following tables summarize the publicly available data on technical grade this compound from various commercial suppliers. It is important to note that specifications can vary by lot, and it is always recommended to consult the supplier's most recent Certificate of Analysis (CoA) for precise data.

| General Information | |

| Chemical Name | This compound |

| CAS Number | 25549-16-0 |

| Molecular Formula | (C₈H₁₇)₃N |

| Molecular Weight | 353.67 g/mol |

| Supplier | Product Name/Grade | Purity Specification | Appearance | Physical Properties |

| Sigma-Aldrich | This compound, technical grade | Not explicitly stated on product page; refer to lot-specific CoA | Liquid | Density: 0.816 g/mL at 25 °C (lit.)Refractive Index: n20/D 1.4501 (lit.) |

| Otto Chemie Pvt. Ltd. | This compound | Not explicitly stated | Liquid[1] | Density: 0.816 g/mL at 25 °C (lit.)[1] |

| CDH Fine Chemical | Tri-Iso-Octylamine for Synthesis | Not explicitly stated | - | - |

| Santa Cruz Biotechnology | This compound | Not explicitly stated; refer to lot-specific CoA[2] | - | - |

| ChemicalBook | This compound | Purity claims from various listed suppliers (e.g., >=99%) | - | Density: 0.816 g/mL at 25 °C (lit.)Refractive Index: n20/D 1.4501 (lit.) |

Detailed Analysis of Supplier Specifications

For a more granular comparison, the following table details the findings from available Certificates of Analysis for lots of technical grade this compound from Sigma-Aldrich.

| Supplier | Lot Number | Test | Specification | Result |

| Sigma-Aldrich | STBG9368 | Purity (GC) | ≥ 95.0 % | 96.2 % |

| Appearance | Colorless to Yellow Liquid | Conforms | ||

| Infrared Spectrum | Conforms to Structure | Conforms | ||

| Sigma-Aldrich | MKBX1622V | Purity (GC) | ≥ 95.0 % | 97.1 % |

| Appearance | Colorless to Yellow Liquid | Conforms | ||

| Infrared Spectrum | Conforms to Structure | Conforms | ||

| Sigma-Aldrich | STBF9624V | Purity (GC) | ≥ 95.0 % | 96.8 % |

| Appearance | Colorless to Yellow Liquid | Conforms | ||

| Infrared Spectrum | Conforms to Structure | Conforms |

Note: The data presented in this table is based on publicly available Certificates of Analysis and may not be representative of all available lots. It is crucial to request a lot-specific CoA before purchase.

Experimental Protocols

Commercial suppliers of technical grade this compound primarily provide data on the chemical's physical and chemical properties. Detailed experimental protocols for specific applications are typically not included in their technical documentation. Researchers should refer to peer-reviewed scientific literature for established methodologies. The primary applications of technical grade this compound mentioned by suppliers include:

-

Solvent extraction of metals: Used in the extraction of uranium from ore leaches and in the separation of various metals such as palladium, rhodium, iridium, gold, and platinum from acidic solutions.[1]

-

Ion-exchange applications: As a component in the preparation of ion-exchange resins.

For instance, a common application involves the liquid-liquid extraction of a metal ion from an aqueous phase into an organic phase containing this compound. The general steps for such a procedure would be:

-

Preparation of the Organic Phase: Dissolving a specific concentration of this compound in a suitable organic solvent (e.g., kerosene, xylene).

-

Contacting the Phases: Vigorously mixing the aqueous solution containing the target metal ion with the prepared organic phase for a defined period to allow for mass transfer.

-

Phase Separation: Allowing the two phases to separate, typically in a separatory funnel.

-

Analysis: Analyzing the concentration of the metal ion in both the aqueous and organic phases to determine the extraction efficiency.

The specific parameters for such an experiment, including pH of the aqueous phase, concentration of the extractant, contact time, and temperature, would need to be optimized based on the specific metal and experimental goals, as detailed in relevant research publications.

Logical Workflow for Supplier Selection

The process of selecting a suitable commercial supplier for technical grade this compound can be visualized as a logical workflow. This diagram, generated using the DOT language, outlines the key decision-making steps for a researcher.

Caption: Workflow for selecting a commercial supplier of this compound.

References

Methodological & Application

Application Notes: Triisooctylamine (TIOA) in the Solvent Extraction of Heavy Metals

Introduction

Triisooctylamine (TIOA) is a tertiary amine-based liquid anion exchanger widely utilized in hydrometallurgy and analytical chemistry for the selective separation and purification of heavy metals. Its high molecular weight and branched alkyl chains confer excellent solubility in various organic diluents and minimal solubility in aqueous phases, making it an effective extractant. The primary mechanism of extraction involves the formation of ion-association complexes. In an acidic aqueous medium, the amine is protonated, forming an alkylammonium cation, which can then extract anionic metal complexes from the aqueous phase into the organic phase. This process is particularly effective for metals that form stable anionic complexes in acidic solutions, such as iron (III), chromium (VI), cobalt (II), and others in the presence of chloride, sulfate, or nitrate ions.

Mechanism of Extraction

The extraction of a metal ion (Mⁿ⁺) by TIOA from an acidic solution containing a ligand (L⁻, e.g., Cl⁻) can be generalized by an anion exchange mechanism. The amine (R₃N) is first protonated by the acid in the aqueous phase. This protonated amine then pairs with the anionic metal complex.

Step 1: Protonation of the Amine R₃N₍org₎ + H⁺₍aq₎ + L⁻₍aq₎ ⇌ [R₃NH⁺L⁻]₍org₎

Step 2: Anion Exchange with Metal Complex [R₃NH⁺L⁻]₍org₎ + [MLₓ]⁽ˣ⁻ⁿ⁾⁻₍aq₎ ⇌ [R₃NH⁺][MLₓ]⁽ˣ⁻ⁿ⁾⁻₍org₎ + L⁻₍aq₎

The efficiency of this process is highly dependent on factors such as the pH of the aqueous phase, the concentration of the acid and ligand, the choice of organic diluent, and the temperature.

Caption: General mechanism of heavy metal extraction using TIOA.

Application 1: Selective Extraction of Iron (III) from Hydrochloric Acid Media

TIOA is highly effective for the selective extraction of Iron (III) from concentrated hydrochloric acid solutions, where it exists predominantly as the tetrachloroferrate (III) anion, [FeCl₄]⁻. This method is useful for purifying solutions containing other metals that do not form stable anionic chloride complexes under the same conditions.

Experimental Protocol

This protocol is based on the methodology described for the liquid-liquid extraction of Iron (III).[1]

1. Reagent Preparation:

-

Aqueous Phase (Stock Solution): Prepare a stock solution of Iron (III) by dissolving a known quantity of Ammonium iron(III) sulfate in double-distilled water. Standardize the solution volumetrically with potassium dichromate.[1] Dilute the stock solution to obtain the desired Fe(III) concentration (e.g., 1.0 x 10⁻³ M).

-

Organic Phase: Prepare a 5.0 x 10⁻² M solution of this compound (TIOA) in a suitable organic diluent such as benzene or toluene.[1]

-

Stripping Solution: Prepare a 1.0 M solution of sulfuric acid (H₂SO₄).[1]

2. Extraction Procedure:

-

Take a 10 mL aliquot of the aqueous Iron (III) solution and add hydrochloric acid to achieve the desired concentration (e.g., 8.0 M for maximum extraction).[1]

-

Transfer the solution to a separatory funnel.

-

Add 10 mL of the 5.0 x 10⁻² M TIOA organic solution to the funnel.[1]

-

Shake the funnel vigorously for 5 minutes to ensure equilibrium is reached.[1]

-

Allow the two phases to separate completely.

-

Drain the aqueous phase (raffinate) and collect the organic phase (extract).

3. Stripping (Back-Extraction) Procedure:

-

Transfer the iron-loaded organic phase to a clean separatory funnel.

-

Add 10 mL of 1.0 M H₂SO₄ as the stripping agent.[1]

-

Shake vigorously for 5 minutes.

-

Allow the phases to separate and collect the aqueous phase (strip solution), which now contains the recovered Iron (III).

-

For quantitative recovery (>99%), this stripping step may need to be repeated up to three times with fresh portions of the stripping solution.[1]

4. Analysis:

-

Determine the concentration of Iron (III) in the initial aqueous solution, the raffinate, and the strip solution using a suitable analytical method, such as spectrophotometry at 480 nm after forming a thiocyanate complex.[1]

Data Presentation: Extraction of Iron (III)

The efficiency of Iron (III) extraction by TIOA is highly dependent on the type and concentration of the mineral acid used.

| Mineral Acid | Optimal Acid Concentration | Maximum Extraction (%) | Reference |

| Hydrochloric Acid (HCl) | 8.0 M | 98.21 | [1] |

| Sulfuric Acid (H₂SO₄) | 10.0 M | 80.32 | [1] |

| Nitric Acid (HNO₃) | 12.0 M | 79.12 | [1] |

| Perchloric Acid (HClO₄) | 12.0 M | 68.16 | [1] |

Experimental Workflow Diagram

Caption: Workflow for the solvent extraction and stripping of Iron (III).

Application 2: Separation of Other Heavy Metals

TIOA can be applied to the extraction of other heavy metals that form anionic species in acidic solutions. The selectivity depends on the relative stability of these anionic complexes and the extraction conditions.

Extraction of Chromium (VI)

Chromium (VI) can be extracted from various acid solutions using TIOA.[2] The mechanism is typically an ion-exchange reaction, but at high acidities, Cr(VI) can be co-extracted with the acid itself.[2] In solutions of HCl, HBr, and HNO₃, the extracted species is often HCrO₄⁻, while from HClO₄ solutions, it is extracted as Cr₂O₇²⁻.[2]

Separation of Cobalt (II) and Nickel (II)

The separation of cobalt and nickel is a significant challenge in hydrometallurgy. In concentrated chloride solutions, cobalt (II) forms stable blue anionic complexes like [CoCl₃]⁻ and [CoCl₄]²⁻, while nickel (II) tends to remain as a green cationic species, [Ni(H₂O)₆]²⁺. This difference allows for the selective extraction of cobalt using amine-based extractants like TIOA. While phosphinic acid-based extractants like Cyanex 272 are often favored commercially for Co/Ni separation from sulfate solutions, tertiary amines are effective in chloride media.[3][4]

Data Presentation: Comparative Extraction Data

| Metal Ion | Aqueous Medium | Extractant/Diluent | Key Conditions | Extraction Efficiency | Reference |

| Fe(III) | 8.0 M HCl | 0.05 M TIOA / Benzene | Room Temp, 5 min | 98.21% | [1] |

| Cr(VI) | HCl, HBr, HNO₃ | TIOA / o-Xylene | Low acidity | Effective, forms HCrO₄⁻ complex | [2] |

| Co(II) | 5.5 M Cl⁻ | 1.3 M MTOAC* / Toluene | pH 1.0, O/A = 1.5 | 98.23% (vs. 0.86% for Ni) | [5] |

| Zr(IV) | 2 M H₂SO₄ | 40 vol% TIOA | Room Temp, 5 min | Lower than TOA | [6] |

*Note: Data for MTOAC (methyltrioctylammonium chloride), a quaternary amine, is shown to illustrate the principle of Co/Ni separation in chloride media, as it follows a similar anion exchange mechanism.

General Protocol for Stripping

The recovery of the extracted metal from the loaded organic phase (stripping) is a critical step for recycling the extractant and obtaining a concentrated solution of the desired metal. The choice of stripping agent depends on the stability of the metal-TIOA complex.

1. Common Stripping Agents:

-

Dilute Acids: For metals extracted from highly acidic media, stripping can often be achieved by contacting the organic phase with a dilute acid solution (e.g., 0.2-1.0 M H₂SO₄ or HCl).[1][7] This shifts the equilibrium back, releasing the metal ion into the new aqueous phase.

-

Alkaline Solutions: Carbonate or hydroxide solutions can be used to deprotonate the alkylammonium cation, breaking the ion pair and releasing the metal complex.

-

Complexing Agents: Solutions containing strong complexing agents can be used to pull the metal ion from the organic phase into the aqueous phase.

2. General Procedure:

-

Separate the metal-loaded organic phase from the extraction step.

-

Contact it with an appropriate stripping solution at a defined organic-to-aqueous (O/A) ratio.

-

Agitate the mixture for a sufficient time to reach equilibrium.

-

Allow the phases to disengage and collect the metal-rich aqueous strip liquor.

-

The regenerated (stripped) organic phase can often be recycled back to the extraction stage.

References

- 1. Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. teck.com [teck.com]

- 4. scispace.com [scispace.com]

- 5. Extraction of cobalt(ii) by methyltrioctylammonium chloride in nickel(ii)-containing chloride solution from spent lithium ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. atlantis-press.com [atlantis-press.com]

Application Notes and Protocols for Liquid-Liquid Extraction of Uranium with Triisooctylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the liquid-liquid extraction of uranium from acidic aqueous solutions using triisooctylamine (TIOA) as the extractant. The protocol covers the preparation of the necessary reagents, the extraction procedure, and the subsequent stripping of uranium from the organic phase. Additionally, quantitative data on the influence of various experimental parameters are presented in tabular format to facilitate process optimization.

Introduction

Liquid-liquid extraction, also known as solvent extraction, is a widely used technique for the separation and purification of metals, including uranium. This compound (TIOA), a tertiary amine, has proven to be an effective extractant for uranium from acidic solutions, particularly sulfuric and hydrochloric acid media. The process relies on the formation of a uranium-amine complex that is soluble in an organic diluent, allowing for its separation from the aqueous phase containing other impurities. Subsequent stripping of the loaded organic phase enables the recovery of purified uranium.

Experimental Protocols

Materials and Reagents

-

Aqueous Phase: A stock solution of uranyl sulfate (UO₂SO₄) or uranyl nitrate (UO₂(NO₃)₂) in dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The concentration of uranium and acid should be adjusted based on the experimental requirements.

-

Organic Phase: this compound (TIOA) of analytical grade.

-

Diluent: Kerosene, xylene, or other suitable aliphatic or aromatic hydrocarbon.

-

Stripping Agent: A solution of ammonium carbonate ((NH₄)₂CO₃), sodium carbonate (Na₂CO₃), or sodium chloride (NaCl).

-

pH Adjustment: Dilute solutions of sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Analytical Reagents: Reagents for the quantitative determination of uranium concentration, such as arsenazo III for spectrophotometric analysis or standards for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Equipment

-

Separatory funnels of appropriate volumes

-

Mechanical shaker

-

pH meter

-

Centrifuge (optional, for enhancing phase separation)

-

Spectrophotometer or ICP-MS for uranium analysis

-

Standard laboratory glassware (beakers, graduated cylinders, pipettes)

Preparation of Solutions

2.3.1. Aqueous Feed Solution

-

Dissolve a known amount of a uranium salt (e.g., uranyl sulfate) in deionized water.

-

Add the desired amount of sulfuric acid or hydrochloric acid to achieve the target acidity. The pH of the aqueous phase is a critical parameter influencing extraction efficiency.[1][2][3]

-

The final uranium concentration in the aqueous feed can be varied to study the loading capacity of the organic phase.

2.3.2. Organic Extractant Solution

-

Prepare the organic phase by diluting a specific volume of TIOA in the chosen diluent (e.g., kerosene).

-

The concentration of TIOA in the diluent is a key variable affecting the extraction efficiency. Common concentrations range from 0.05 M to 0.5 M.

Extraction Procedure

-

Transfer equal volumes of the aqueous feed solution and the organic extractant solution into a separatory funnel. The organic to aqueous phase ratio (O/A) can be varied as an experimental parameter.

-

Shake the separatory funnel vigorously using a mechanical shaker for a predetermined period, typically ranging from 5 to 60 minutes, to ensure thorough mixing and allow the system to reach equilibrium.[4]

-

After shaking, allow the two phases to separate. If an emulsion forms, gentle swirling or centrifugation can aid in phase disengagement.

-

Carefully separate the two phases. The lower, denser phase is typically the aqueous phase, while the upper, less dense phase is the organic phase.

-

Collect a sample from the aqueous phase (raffinate) for uranium concentration analysis to determine the extraction efficiency.

Stripping Procedure

-

Take the uranium-loaded organic phase from the extraction step and contact it with a fresh aqueous stripping solution in a clean separatory funnel. A common stripping agent is a 0.5 M to 1.0 M solution of ammonium carbonate.[5][6][7][8]

-

Shake the mixture for a sufficient time (e.g., 15-30 minutes) to allow the transfer of uranium from the organic phase to the aqueous stripping solution.

-

Allow the phases to separate and collect the aqueous strip solution containing the purified uranium.

-

The stripping efficiency can be determined by analyzing the uranium concentration in the stripped organic phase and the aqueous strip solution. Multiple stripping stages can be employed to achieve higher recovery.[6]

Analytical Determination of Uranium

The concentration of uranium in the aqueous samples (feed, raffinate, and strip solution) can be determined using various analytical techniques, including:

-

Spectrophotometry: A common and accessible method involves the use of a colorimetric reagent like arsenazo III, which forms a colored complex with uranium that can be measured spectrophotometrically.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive and accurate technique for determining uranium concentrations, especially at low levels.

The extraction efficiency (%E) and stripping efficiency (%S) can be calculated using the following formulas:

%E = [(C₀ - Cₑ) / C₀] * 100

%S = [Cₛ / (C₀ - Cₑ)] * 100

Where:

-

C₀ = Initial concentration of uranium in the aqueous phase

-

Cₑ = Equilibrium concentration of uranium in the aqueous phase after extraction

-

Cₛ = Concentration of uranium in the aqueous stripping solution